3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

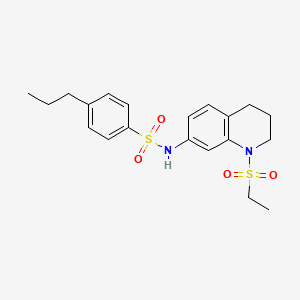

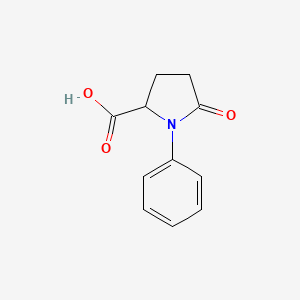

3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid, also known as DMCPA, is a chemical compound that belongs to the pyridazine-4. The molecular formula is C10H13N3O2 .

Molecular Structure Analysis

The molecular structure of DMCPA consists of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 3-position with a 2,2-dimethylcyclopropylamino group and at the 4-position with a carboxylic acid group .Applications De Recherche Scientifique

Synthesis and Derivative Applications

Levulinic Acid in Drug Synthesis : Levulinic acid (LEV), a biomass-derived chemical, serves as a versatile building block for synthesizing various chemicals, including derivatives of pyridazine, through acylation and esterification processes. These derivatives are significant in drug synthesis, reducing costs and simplifying synthesis steps. The flexibility of LEV, due to its carbonyl and carboxyl groups, enables the creation of medicinally active functional groups, including pyridazine derivatives, highlighting the potential of biomass-derived chemicals in medicinal chemistry (Zhang et al., 2021).

Heterocyclic N-oxide Derivatives : The synthesis and functional importance of heterocyclic N-oxide derivatives, including those from pyridazine, are well-documented. These derivatives are valued for their versatility in organic synthesis, catalysis, and medicinal applications, showcasing a range of biological activities such as anticancer, antibacterial, and anti-inflammatory effects. This emphasizes the role of pyridazine and similar heterocycles in developing new therapeutic agents (Li et al., 2019).

Pyridazine and Pyridazone Analogues : Pyridazine derivatives have been synthesized for their varied biological activities, particularly related to the cardiovascular system. The synthesis routes for pyridazine involve the addition of hydrazine or its derivatives to a suitably substituted carbon chain, indicating the chemical versatility and potential for creating new pharmacologically active compounds (Jakhmola et al., 2016).

Pyridopyridazine Derivatives : The synthesis and biological activities of pyridopyridazine derivatives are covered extensively, demonstrating their importance in medicinal chemistry. These derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and analgesic effects, among others. The wide range of activities suggests the potential of pyridazine derivatives in drug development and the search for new therapeutic agents (Wojcicka & Nowicka-Zuchowska, 2018).

Propriétés

IUPAC Name |

3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-10(2)5-7(10)12-8-6(9(14)15)3-4-11-13-8/h3-4,7H,5H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFDLKWHOIZCGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1NC2=C(C=CN=N2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2,2-Dimethylcyclopropyl)amino)pyridazine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2626701.png)

![2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2626704.png)

![2-(3,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2626707.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2626711.png)

![ethyl (5-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2626712.png)

![4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2626713.png)

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2626715.png)

![Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate](/img/structure/B2626716.png)

![(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide](/img/structure/B2626719.png)